N-benzyl-2,4-dimethylbenzamide
Description
N-Benzyl-2,4-dimethylbenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and methyl substituents at the 2- and 4-positions of the aromatic ring. Benzamides are widely explored for their roles in medicinal chemistry, particularly as antioxidants, antimicrobial agents, and enzyme inhibitors .
Properties
IUPAC Name |
N-benzyl-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-8-9-15(13(2)10-12)16(18)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBRJTVXDMAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing N-benzyl-2,4-dimethylbenzamide involves the direct condensation of 2,4-dimethylbenzoic acid with benzylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is typically carried out under reflux conditions to facilitate the formation of the amide bond.
Amidation Reaction: Another approach involves the amidation of 2,4-dimethylbenzoyl chloride with benzylamine. This reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-2,4-dimethylbenzamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine, N-benzyl-2,4-dimethylaniline, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: N-benzyl-2,4-dimethylaniline.
Substitution: Various substituted benzamides depending on the electrophilic reagent used.
Scientific Research Applications
Chemistry: N-benzyl-2,4-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may also serve as a ligand in the development of enzyme inhibitors or receptor modulators.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-2,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzamide moiety can interact with the active site of enzymes, while the benzyl and methyl groups provide additional binding interactions that enhance specificity and potency.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
The following table compares key structural attributes of N-benzyl-2,4-dimethylbenzamide with similar compounds:
*Estimated based on analogues. †Predicted using fragment-based methods. ‡Experimental logP from .
Key Observations :
- Substituent Effects : Methyl groups at the 2- and 4-positions (as in this compound) enhance lipophilicity compared to unsubstituted benzamides (e.g., logP ~3.5 vs. 1.85 for trifluoroacetamide) .
- Electron-Withdrawing Groups : Trifluoroacetyl () and bromo () substituents increase polarity and influence binding to biological targets.
Antioxidant Activity
Key Observations :
- Fluorinated derivatives (e.g., 10b–d in ) exhibit superior DPPH radical scavenging (~96%) compared to non-fluorinated analogues (~78%) .
- N-Benzyl-2,2,2-trifluoroacetamide shows moderate antioxidant activity but low ABTS activity, suggesting assay-dependent variability .
Antimicrobial Activity
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
